molecular formula C23H22ClN3O3 B6570053 3-(2-chlorophenyl)-5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,2-oxazole-4-carboxamide CAS No. 946321-23-9

3-(2-chlorophenyl)-5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,2-oxazole-4-carboxamide

Cat. No.: B6570053
CAS No.: 946321-23-9
M. Wt: 423.9 g/mol
InChI Key: NIJXDAIPWXKBCX-UHFFFAOYSA-N
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Description

The compound 3-(2-chlorophenyl)-5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,2-oxazole-4-carboxamide features a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 3. The carboxamide moiety at position 4 is linked to a 1-propanoyl-substituted tetrahydroquinolin-7-yl group.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3/c1-3-20(28)27-12-6-7-15-10-11-16(13-19(15)27)25-23(29)21-14(2)30-26-22(21)17-8-4-5-9-18(17)24/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJXDAIPWXKBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-chlorophenyl)-5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,2-oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, cytotoxicity, and other pharmacological effects based on available research data.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C23H22ClN3O3
Molecular Weight 423.9 g/mol
CAS Number 946257-81-4

The biological activity of this compound can be attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may induce oxidative stress in cancer cells, leading to apoptosis. The mechanism appears to involve:

  • Cell Cycle Arrest : The compound has been shown to affect cell cycle phases, particularly increasing the G0/G1 phase while decreasing S and G2/M phases in treated cells.
  • Mitochondrial Dysfunction : It induces mitochondrial membrane depolarization and increases reactive oxygen species (ROS) production, which are critical factors in triggering apoptosis in cancer cells.

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to evaluate the effectiveness of this compound. The results indicate significant cytotoxic effects:

Cell LineIC50 (µM)
A2780 (Ovarian Carcinoma)5.4 - 17.2
HT-29 (Colorectal Adenocarcinoma)>20
MSTO-211H (Mesothelioma)Not determined

These findings suggest that the compound exhibits a dose-dependent cytotoxic effect, particularly against ovarian carcinoma cells.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Study on Oxidative Stress : Research indicates that the compound significantly increases intracellular ROS levels in A2780 cells, leading to oxidative damage and subsequent cell death .
  • Cell Cycle Analysis : Flow cytometry analyses revealed that treatment with this compound resulted in a notable increase in cells arrested at the G0/G1 phase, suggesting a mechanism of action that disrupts normal cell cycle progression .
  • Comparison with Other Compounds : In comparative studies with other quinoline-based compounds, this specific oxazole derivative demonstrated superior cytotoxicity against selected cancer cell lines .

Comparison with Similar Compounds

Table 1: Structural and Hypothesized Properties of Analogs

Compound Name Substituent (R Group) Molecular Formula Molecular Weight (g/mol) Key Structural Features Hypothesized Properties
Target Compound 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl C₂₃H₂₁ClN₃O₃ 422.89 Tetrahydroquinoline (fused bicyclic), propanoyl group Moderate lipophilicity; enhanced target binding via π-π interactions; potential CNS activity
Analog A Propane-1-sulfonyl-1,2,3,4-tetrahydroquinolin-7-yl C₂₃H₂₂ClN₃O₄S 479.96 Sulfonyl group replacing propanoyl Higher solubility due to sulfonyl’s polarity; possible metabolic stability
Analog B 5-methyl-1,2-oxazol-3-yl C₁₅H₁₃ClN₃O₃ 318.74 Dual oxazole rings (rigid heterocycles) Increased rigidity; reduced bioavailability due to limited membrane permeability
Analog C Prop-2-en-1-yl (allyl) C₁₄H₁₃ClN₂O₂ 276.72 Simple allyl substituent High lipophilicity; rapid metabolism via allyl oxidation; lower binding affinity

Key Structural Differences and Implications

Tetrahydroquinoline vs. Simpler Substituents The target compound’s tetrahydroquinoline group provides a fused bicyclic system, likely enhancing binding to aromatic-rich biological targets (e.g., kinases, GPCRs) compared to Analog B’s oxazolyl group or Analog C’s allyl group .

Propanoyl vs. Sulfonyl Groups The propanoyl group in the target compound offers a balance between lipophilicity and hydrogen-bonding capacity, whereas the sulfonyl group in Analog A may improve metabolic stability but reduce CNS targeting due to higher hydrophilicity .

Dual Oxazole Rings (Analog B) Analog B’s dual oxazole system introduces rigidity, which may limit conformational flexibility and reduce bioavailability compared to the target compound’s tetrahydroquinoline moiety .

Allyl Substituent (Analog C)

  • The allyl group in Analog C lowers molecular weight and increases lipophilicity, favoring rapid absorption but also faster hepatic metabolism via cytochrome P450 enzymes, reducing half-life .

Research Findings and Methodological Tools

  • SHELX and ORTEP-3 () are critical for determining bond angles, torsional strain, and molecular conformations, which influence binding interactions .
  • The tetrahydroquinoline moiety’s planar structure (evident in ’s analogs) suggests strong stacking with aromatic residues in target proteins, a feature absent in Analog B and C .

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